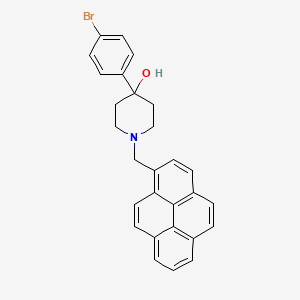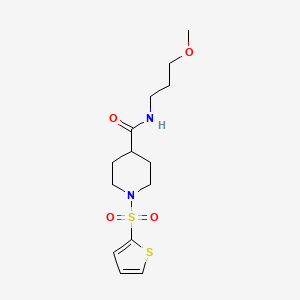![molecular formula C17H16ClNO B4958915 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B4958915.png)
1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one, also known as Clomiphene, is a selective estrogen receptor modulator (SERM) that has been widely used in scientific research. Clomiphene is a synthetic compound that was first developed in the 1960s as a fertility drug for women. However, it has since been found to have a range of other potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one is complex and not fully understood. It is believed to act as a SERM, binding to estrogen receptors in some tissues while blocking them in others. This results in a range of effects on the body, including the induction of ovulation and the inhibition of tumor growth.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one has a range of biochemical and physiological effects on the body. It has been shown to increase levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are important hormones in the regulation of female fertility. It has also been found to have anti-estrogenic effects in some tissues, which may contribute to its anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one for use in scientific research is its well-established safety profile. It has been used for decades in the treatment of female infertility and is generally well-tolerated. However, one limitation of 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one is that it can have variable effects on different tissues, which can make it difficult to interpret research findings.
Direcciones Futuras
There are a number of potential future directions for research on 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one. One area of interest is in the development of new cancer therapies based on its anti-tumor effects. Another area of interest is in the use of 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one in the treatment of male infertility, as it has been shown to increase testosterone levels in some men. Additionally, further research is needed to better understand the mechanisms of action of 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one and its effects on different tissues in the body.
Métodos De Síntesis
1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one is typically synthesized through a multi-step process that involves the reaction of 4-chloroacetophenone with 2,4-dimethylaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a series of reactions that yield the final product, 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in scientific research. One of the most common uses of 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one is in the study of female fertility. It has been shown to be effective in inducing ovulation in women who have trouble conceiving due to hormonal imbalances.
In addition to its use in fertility research, 1-(4-chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one has also been studied for its potential applications in cancer research. It has been found to have anti-tumor effects in some types of cancer, including breast cancer.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2,4-dimethylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12-3-8-16(13(2)11-12)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-11,19H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYWSALOEJWFPG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(2,4-dimethylphenyl)amino]-2-propen-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-N-(4-nitrophenyl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B4958838.png)
![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)



![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)
![1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B4958890.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4958892.png)
![2-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetamide](/img/structure/B4958895.png)
![5-bromo-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide](/img/structure/B4958901.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B4958902.png)


![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-1-isobutyl-2-(methylsulfonyl)-1H-imidazole](/img/structure/B4958919.png)